molecular formula C12H24ClN3O3 B15063542 tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B15063542
M. Wt: 293.79 g/mol
InChI Key: LBCLBCRUJZYOOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H24ClN3O3. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the purification of the product through recrystallization or column chromatography to achieve high purity levels. The compound is then converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride is unique due to its specific dimethylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCLBCRUJZYOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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